molecular formula C35H34N6O4S2 B2372994 N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-95-1

N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2372994
CAS No.: 362505-95-1
M. Wt: 666.82
InChI Key: AAGFMKFXCZQPBT-UHFFFAOYSA-N
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Description

N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82. The purity is usually 95%.
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Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a complex organic compound with potential pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanism of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of the compound involves multiple steps, including the formation of a triazole ring and subsequent modifications to achieve the desired structure. The compound's structure was confirmed using various spectroscopic techniques such as NMR and HRMS. For instance, the NMR spectra indicated significant chemical shifts associated with the nitrogen atoms and aromatic protons, which are characteristic of the compound's complex structure .

Anticancer Properties

Recent studies have highlighted the anticancer activity of related compounds within the same class. For example, novel N-acyl hydrazone compounds have shown selective antiproliferative activity against various cancer cell lines, indicating that modifications in similar structures can yield compounds with significant therapeutic potential . Although specific studies on N-((4-(4-ethoxyphenyl)-5... have not been extensively documented, its structural analogs suggest promising anticancer properties.

The proposed mechanism of action for compounds structurally similar to N-((4-(4-ethoxyphenyl)-5... includes modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, some triazole derivatives act as inhibitors of enzymes involved in tumor growth and metastasis. The presence of thiophene and triazole rings may enhance interactions with biological targets, leading to increased efficacy .

Case Studies

Case Study 1: Antiproliferative Activity

In one study focusing on structurally similar compounds, researchers observed that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compounds . The results indicated a dose-dependent response, suggesting that modifications in chemical structure directly influence biological activity.

Case Study 2: In Vivo Studies

Another relevant study investigated the in vivo effects of related triazole compounds in animal models. These studies demonstrated reduced tumor growth rates and improved survival rates among treated subjects compared to controls. The results underscore the potential for these compounds to be developed into effective anticancer therapies .

Data Tables

Property Value
Molecular Weight490.6 g/mol
Melting PointHigh (specific value not reported)
SolubilitySoluble in DMSO
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7

Properties

IUPAC Name

N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O4S2/c1-3-45-28-17-13-26(14-18-28)40-32(22-36-33(42)20-24-8-5-4-6-9-24)37-38-35(40)47-23-34(43)41-30(25-11-15-27(44-2)16-12-25)21-29(39-41)31-10-7-19-46-31/h4-19,30H,3,20-23H2,1-2H3,(H,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGFMKFXCZQPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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